Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate
CAS No.: 1352546-72-5
Cat. No.: VC2722667
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1352546-72-5 |
|---|---|
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | tert-butyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate |
| Standard InChI | InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-4-5-11(8)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14) |
| Standard InChI Key | LKJGBDFOUJLYHT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCC12CNC2 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC12CNC2 |
Introduction
Chemical Properties and Structure
Molecular Information and Identification
Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate is identified by the following properties:
| Property | Value |
|---|---|
| CAS Number | 1352546-72-5 |
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol |
| SMILES Code | O=C(OC(C)(C)C)NC(CC1)C21CNC2 |
| MDL Number | MFCD19687813 |
The compound features a tert-butyloxycarbonyl (Boc) protecting group attached to the amine at position 5 of the 2-azaspiro[3.3]heptane scaffold .
Structural Characteristics
The structural hallmark of this compound is its spirocyclic framework, which consists of two fused four-membered rings sharing a common carbon atom. This creates a rigid three-dimensional structure with defined spatial orientation. The presence of the nitrogen atom in one of the rings (hence "azaspiro") contributes to its potential for binding to biological targets, while the carbamate group at position 5 offers a site for further functionalization or modification.
The spirocyclic structure confers unique conformational constraints that distinguish this compound from more flexible molecules. This rigidity can be advantageous in drug design, as it may lead to improved binding selectivity and reduced entropy loss upon binding to biological targets.
Physical Properties and Stability
Based on available data, Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate should be stored under specific conditions to maintain its stability:
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Keep in dark place
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Store sealed in dry conditions
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Preferably store in freezer, under -20°C
These storage requirements suggest sensitivity to light, moisture, and elevated temperatures, which is common for compounds containing carbamate functionalities.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate typically involves several key steps:
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Formation of the spirocyclic core structure
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Introduction of the nitrogen functionality at position 2
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Installation of the carbamate group at position 5
A common approach involves the reaction of tert-butyl carbamate with a suitable spirocyclic amine precursor. This reaction often utilizes tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is typically conducted under mild conditions, such as room temperature, in the presence of a base (e.g., triethylamine) to neutralize the generated hydrochloric acid.
Industrial Production Considerations
For larger-scale production of this compound, several process optimizations may be implemented:
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Continuous flow reactors may be employed to enhance efficiency and yield
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Automated systems can improve process control and reproducibility
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Purification techniques such as recrystallization and chromatography are crucial for obtaining high-purity material suitable for pharmaceutical applications
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Quality control measures must be implemented to ensure consistent product quality
Applications in Research and Development
Chemical Building Block Applications
Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate serves as a valuable building block in organic synthesis, particularly in medicinal chemistry. Its unique structure makes it useful for:
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Construction of more complex heterocyclic compounds
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Development of novel pharmaceutical candidates
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Exploration of structure-activity relationships in drug design
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Synthesis of combinatorial libraries for drug discovery
Pharmaceutical and Medicinal Chemistry Applications
In medicinal chemistry, this compound has shown potential in several areas:
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Antimicrobial Development: The compound exhibits promising antimicrobial activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa, with minimum inhibitory concentrations as low as 8 μg/mL in some studies.
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Enzyme Inhibition: The compound has been investigated for its potential to inhibit bacterial enzymes, particularly DNA gyrase, which is an essential enzyme for bacterial DNA replication. This inhibition mechanism forms the basis for its potential application in antibacterial therapy .
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Neurological Research: The unique structure of this azaspiro compound allows it to interact with specific neurotransmitter systems, making it a candidate for research into neurological disorders.
Table 1: Antimicrobial Activity Profile of Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 20 | 8 |
These values demonstrate the compound's particularly strong activity against Gram-negative bacteria, which are often more difficult to target with conventional antibiotics.
Biological Activity
Antimicrobial Properties
One of the most promising aspects of Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate is its antimicrobial activity. Research indicates that this compound and its derivatives can effectively inhibit bacterial growth, particularly against certain Gram-negative pathogens that are increasingly resistant to conventional antibiotics.
The mechanism of antimicrobial action appears to involve inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication. This mechanism is particularly valuable as it represents a distinct target from many commonly used antibiotics, potentially offering activity against resistant strains .
Structure-Activity Relationship Studies
Structure-activity relationship studies have revealed important insights about how modifications to the core structure affect biological activity:
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The spirocyclic core is essential for maintaining antimicrobial activity
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Modifications to the carbamate group can tune selectivity and potency
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The position of substituents on the spirocyclic framework significantly impacts binding to molecular targets
These findings provide valuable guidance for the rational design of more potent and selective derivatives for specific therapeutic applications.
Comparison with Related Compounds
Structural Analogs
Several structural analogs of Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate have been synthesized and studied, including:
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Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride (CAS: 1801767-45-2): This is the hydrochloride salt form of the parent compound. It shares the same core structure but includes a hydrochloride counterion that enhances water solubility while potentially altering some physicochemical properties .
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Tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate (CAS: 1118786-85-8): This is a positional isomer where the carbamate group is attached at position 6 instead of position 5. This subtle structural change can significantly impact biological activity and binding properties .
Comparative Properties
The position of the carbamate group within the spirocyclic framework can significantly influence the compound's properties and biological activities:
Table 2: Comparison Between Positional Isomers
| Property | 5-yl derivative | 6-yl derivative |
|---|---|---|
| CAS Number | 1352546-72-5 | 1118786-85-8 |
| Molecular Weight | 212.29 g/mol | 212.29 g/mol |
| 3D Conformation | Distinct spatial arrangement | Alternative spatial arrangement |
| Biological Target Affinity | May favor certain targets | May favor different targets |
| Synthetic Accessibility | Standard procedures | Similar procedures with positional control |
These structural variations allow medicinal chemists to fine-tune biological activity and physicochemical properties for specific applications .
Recent Research Developments
Recent research has focused on optimizing both the synthesis and biological applications of Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate:
Synthetic Innovations
Recent synthetic approaches have aimed to improve yield and purity through:
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Development of more efficient catalytic methods
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Stereoselective approaches to control the configuration at key positions
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Continuous flow chemistry for scalable production
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Green chemistry approaches to reduce environmental impact
| Synthetic Approach | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|
| Conventional Method | 75-80 | 92-95 | Well-established procedures |
| Optimized Catalysis | 85-90 | 96-98 | Higher yield, improved efficiency |
| Flow Chemistry | 80-85 | 97-99 | Scalable, consistent quality |
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